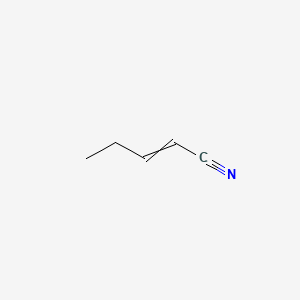
(R)-5-Isopropyl-1-methylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-Isopropyl-1-methylpiperazin-2-one is a chiral compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features an isopropyl group and a methyl group attached to the piperazine ring, making it an interesting subject for various chemical and pharmaceutical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Isopropyl-1-methylpiperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as piperazine and isopropyl bromide.
Alkylation: Piperazine undergoes alkylation with isopropyl bromide in the presence of a base like potassium carbonate to introduce the isopropyl group.
Methylation: The resulting intermediate is then methylated using methyl iodide under basic conditions to obtain ®-5-Isopropyl-1-methylpiperazin-2-one.
Industrial Production Methods
Industrial production of ®-5-Isopropyl-1-methylpiperazin-2-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-Isopropyl-1-methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of ®-5-Isopropyl-1-methylpiperazin-2-one.
Reduction: Reduced derivatives with hydrogen atoms replacing the isopropyl or methyl groups.
Substitution: Various substituted piperazines depending on the nucleophile used.
Applications De Recherche Scientifique
®-5-Isopropyl-1-methylpiperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of ®-5-Isopropyl-1-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylpiperazine: A simpler analog without the isopropyl group.
N-Isopropylpiperazine: Lacks the methyl group at the nitrogen atom.
1,4-Dimethylpiperazine: Contains two methyl groups instead of an isopropyl and a methyl group.
Uniqueness
®-5-Isopropyl-1-methylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropyl and methyl groups on the piperazine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H16N2O |
|---|---|
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
(5R)-1-methyl-5-propan-2-ylpiperazin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-6(2)7-5-10(3)8(11)4-9-7/h6-7,9H,4-5H2,1-3H3/t7-/m0/s1 |
Clé InChI |
ZSUXNBDTPTYTOJ-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)[C@@H]1CN(C(=O)CN1)C |
SMILES canonique |
CC(C)C1CN(C(=O)CN1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


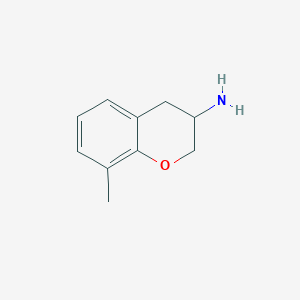
![1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12440648.png)


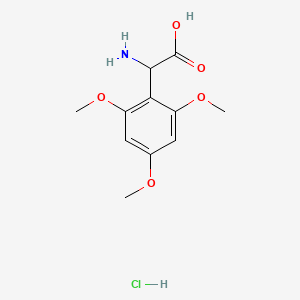

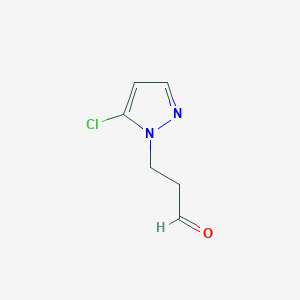
![2,3-Dichloro-3-[(1-cyanocyclohexyl)carbamoyl]prop-2-enoic acid](/img/structure/B12440686.png)
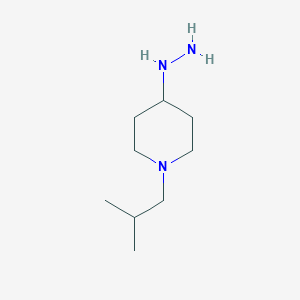
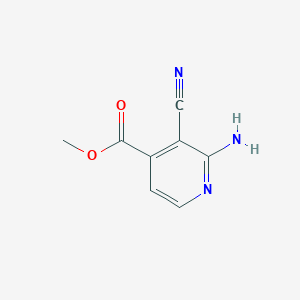

![1-[1-(4-Propoxyphenyl)ethyl]hydrazine](/img/structure/B12440706.png)

